molecular formula C16H14ClN3OS B4130638 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(3-CHLOROPHENYL)PROPANAMIDE

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(3-CHLOROPHENYL)PROPANAMIDE

Cat. No.: B4130638
M. Wt: 331.8 g/mol
InChI Key: LWTQFQXTPGCSHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(3-CHLOROPHENYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(3-CHLOROPHENYL)PROPANAMIDE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide or other suitable reagents.

    Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol reagent to introduce the thioether group.

    Amide Formation: The final step involves the reaction of the thioether derivative with 3-chlorophenylpropanoyl chloride to form the desired propanamide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the amide or benzimidazole moiety, potentially leading to the formation of amines or reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole or chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(3-CHLOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorophenyl)propanamide
  • 2-(1H-benzimidazol-2-ylthio)-N-(3-bromophenyl)propanamide
  • 2-(1H-benzimidazol-2-ylthio)-N-(3-methylphenyl)propanamide

Uniqueness

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(3-CHLOROPHENYL)PROPANAMIDE is unique due to the presence of the 3-chlorophenyl group, which may impart specific biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c1-10(15(21)18-12-6-4-5-11(17)9-12)22-16-19-13-7-2-3-8-14(13)20-16/h2-10H,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTQFQXTPGCSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)Cl)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(3-CHLOROPHENYL)PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(3-CHLOROPHENYL)PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(3-CHLOROPHENYL)PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(3-CHLOROPHENYL)PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(3-CHLOROPHENYL)PROPANAMIDE
Reactant of Route 6
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(3-CHLOROPHENYL)PROPANAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.